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Compound of Interest

Compound Name: 4-(4-Bromophenyl)oxazole

Cat. No.: B1322152

Abstract

4-(4-Bromophenyl)oxazole is a heterocyclic compound of significant interest in medicinal
chemistry and materials science, often serving as a key intermediate in the synthesis of more
complex molecular architectures. A thorough understanding of its spectral characteristics is
paramount for unambiguous identification, purity assessment, and structural elucidation during
research and development. This guide provides an in-depth analysis of the expected nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) signatures of 4-(4-
Bromophenyl)oxazole. By synthesizing data from analogous structures and first principles of
spectroscopy, this document serves as a predictive reference for professionals engaged in its
synthesis and application.

Molecular Structure and Spectroscopic Overview

The structure of 4-(4-Bromophenyl)oxazole combines a five-membered oxazole ring with a
para-substituted bromophenyl moiety. This arrangement dictates a unique electronic
environment for each atom, giving rise to a distinct and predictable spectral fingerprint. The key
to interpreting its spectra lies in understanding the individual contributions of the oxazole
heterocycle and the bromophenyl group, as well as their electronic interplay.

The numbering convention used throughout this guide is illustrated below. The bromophenyl
group exerts a significant electronic influence, while the oxazole ring possesses characteristic
aromatic protons (H2, H5) and carbon atoms with distinct chemical shifts.
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Caption: Molecular structure of 4-(4-Bromophenyl)oxazole with atom numbering.

Proton Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

H NMR spectroscopy is a primary tool for identifying the proton framework of a molecule. For
4-(4-Bromophenyl)oxazole, we expect distinct signals corresponding to the oxazole ring
protons and the protons of the bromophenyl substituent.

Predicted Chemical Shifts and Rationale

The H NMR spectrum is predicted to show three main signal regions:

o Oxazole Protons (H2 and H5): The protons on the oxazole ring are in an electron-deficient
environment, causing them to resonate downfield. H2 is adjacent to both nitrogen and
oxygen, making it the most deshielded. H5 is adjacent to the oxygen and coupled to H2 (if
coupling is resolved).

e Bromophenyl Protons (H2'/H6' and H3'/H5'): The bromophenyl group will exhibit a
characteristic AA'BB' system, appearing as two doublets due to the symmetry of the para-
substitution. The protons ortho to the bromine atom (H3'/H5") will be slightly upfield
compared to the protons ortho to the oxazole ring (H2'/H6"), which is an electron-withdrawing

group.

The workflow for predicting and confirming these proton assignments is outlined below.
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1H NMR Analysis Workflow

Synthesize or Procure
4-(4-Bromophenyl)oxazole

Prepare Sample
(~5-10 mg in 0.5 mL CDCls or DMSO-ds)

l

Acquire Spectrum
(e.g., 400 MHz Spectrometer)

l

Process Data
(Fourier Transform, Phase, Baseline Correction)

Spectral Interpretation

Identify Oxazole Signals
(H2, H5 - Downfield Singlets)

l

Identify Phenyl Signals
(AA'BB' System - Two Doublets)

l

Check Integration
(Ratio should be 1:1:2:2)

Structure Confirmation

Click to download full resolution via product page

Caption: Standard workflow for *H NMR spectral acquisition and analysis.
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Table 1: Predicted *H NMR Spectral Data for 4-(4-Bromophenyl)oxazole Solvent: CDCls,
Reference: TMS (0 ppm)

Predicted Coupling

Proton . . s .

. Chemical Shift  Multiplicity Constant (J, Rationale

Assighment

(3, ppm) Hz)
Adjacentto N

H2 (Oxazole) 8.0-8.2 Singlet (s) N/A and O; highly
deshielded.
Adjacent to O

] and attached to a

H5 (Oxazole) 76-7.8 Singlet (s) N/A )
substituted
carbon.
Ortho to the
electron-

H2', H6' (Phenyl) 7.7-7.9 Doublet (d) ~8.5 ] ]
withdrawing
oxazole ring.
Ortho to the

H3', H5' (Phenyl) 7.5-7.7 Doublet (d) ~8.5

bromine atom.

Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of purified 4-(4-Bromophenyl)oxazole in
approximately 0.5-0.7 mL of deuterated chloroform (CDCIs) or dimethy! sulfoxide-de (DMSO-
ds). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent
does not already contain it.

 Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¢ Acquisition: Record the spectrum at room temperature. A standard pulse program for proton
NMR should be used. Key parameters include a 90° pulse angle, an acquisition time of 2-4
seconds, and a relaxation delay of 1-2 seconds.
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e Processing: Apply Fourier transformation to the free induction decay (FID), followed by
phase correction and baseline correction to obtain the final spectrum.

Carbon-13 Nuclear Magnetic Resonance (*3*C NMR)
Spectroscopy

13C NMR provides information on the carbon skeleton of the molecule. Due to the molecule's
asymmetry, we expect to see distinct signals for all nine carbon atoms.

Predicted Chemical Shifts and Rationale

The chemical shifts in 23C NMR are highly sensitive to the electronic environment.

o Oxazole Carbons: The carbons of the oxazole ring will have characteristic shifts. C2, bonded
to two heteroatoms, will be significantly downfield. C4 and C5 will appear in the aromatic
region, with C4 being a quaternary carbon.

e Bromophenyl Carbons: The bromophenyl carbons will show predictable patterns. The carbon
bearing the bromine (C4") will have its shift influenced by the heavy atom effect. The ipso-
carbon attached to the oxazole ring (C1") will be a quaternary signal. The remaining carbons
(C2'/C6' and C3'/C5") will appear as intense signals in the aromatic region.

Table 2: Predicted *3C NMR Spectral Data for 4-(4-Bromophenyl)oxazole Solvent: CDCls,
Reference: CDCls (77.16 ppm)
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Predicted Chemical Shift

Carbon Assignment Rationale
(3, ppm)
Bonded to N and O; highly
Cc2 150 - 152
deshielded.
Quaternary carbon of the
C4 135-138 oxazole ring, attached to the
phenyl group.
C5 125-128 CH carbon of the oxazole ring.
uaternary (ipso) carbon of
cr 128 - 130 Q Y ( pso)
the phenyl ring.
CH carbons ortho to the
C2', C6' 126 - 129 _
oxazole substituent.
CH carbons ortho to the
C3', Cq' 131 - 133 bromine, deshielded by
halogen.
c4 122 - 125 Carbon attached to bromine.

Experimental Protocol: **C NMR Spectroscopy

o Sample Preparation: Use the same sample prepared for *H NMR analysis. 13C NMR typically
requires a more concentrated sample or a longer acquisition time.

 Instrumentation: Utilize a 100 MHz (or higher, corresponding to the *H frequency) NMR
spectrometer.

e Acquisition: Record a proton-decoupled 13C spectrum. This will show each unique carbon as
a single line. A standard pulse program with a 90° pulse angle, an acquisition time of 1-2
seconds, and a relaxation delay of 2 seconds is appropriate. A larger number of scans (e.g.,
1024 or more) will be required compared to *H NMR.

e Processing: Process the data similarly to the *H spectrum using Fourier transformation and
corrections.
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Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of the molecule, providing valuable
information about the functional groups present.

Predicted Absorption Bands and Rationale

The IR spectrum of 4-(4-Bromophenyl)oxazole will be dominated by absorptions from the
aromatic systems and the C-Br bond.

e Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm~1.

e C=C and C=N Stretching: The stretching vibrations of the double bonds within the phenyl
and oxazole rings will produce a series of sharp peaks in the 1400-1650 cm~! region.

e C-O-C Stretching: The ether-like C-O-C stretch from the oxazole ring is expected in the
1000-1300 cm~1 region.

o C-Br Stretch: The carbon-bromine bond vibration is expected at lower wavenumbers,
typically in the 500-650 cm~1 range.

Table 3: Predicted FT-IR Absorption Bands for 4-(4-Bromophenyl)oxazole

Predicted Wavenumber

Vibrational Mode Intensity
(cm™)
Aromatic C-H Stretch 3050 - 3150 Medium-Weak
C=N Stretch (Oxazole) 1600 - 1650 Medium
Aromatic C=C Stretch 1450 - 1600 Medium-Strong
C-O-C Stretch (Oxazole) 1000 - 1100 Strong
C-H Out-of-Plane Bending 820 - 850 Strong (para-subst.)
C-Br Stretch 500 - 650 Medium-Strong

Experimental Protocol: FT-IR Spectroscopy
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Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small
amount of the compound (~1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder.
Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic
press. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

Instrumentation: Use a standard FT-IR spectrometer.

Acquisition: Record a background spectrum of the pure KBr pellet or the empty ATR crystal.
Then, record the sample spectrum. Typically, 16-32 scans are co-added to improve the
signal-to-noise ratio. The spectrum is usually recorded from 4000 to 400 cm~1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which is crucial for confirming its identity and structure.

Predicted Molecular lon and Fragmentation

Molecular lon (M*): The key feature will be the isotopic pattern of bromine. Bromine has two
major isotopes, "°Br (~50.7%) and 81Br (~49.3%), in nearly a 1:1 ratio. Therefore, the mass
spectrum will show two peaks of almost equal intensity for the molecular ion: one for
[CaH6”°BrNO]* and one for [CoHe®1BrNO]*, separated by 2 mass units (M* and M+2). The
nominal molecular weight is approximately 224 g/mol .

Fragmentation Pathway: Electron ionization (EI) is expected to induce fragmentation of the
oxazole ring. Based on studies of phenyl-oxazoles[1], a common pathway involves the loss
of carbon monoxide (CO), followed by the loss of HCN. The bromophenyl cation would also
be a prominent fragment.
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[CoHeBrNOJ*
(M, M+2)
m/z 223/225

-CO - C3sHzNO
[CsHeBrNJ* [CeHaBI]*
m/z 195/197 m/z 155/157

- HCN

[C7HsBr]*
m/z 156/158

Click to download full resolution via product page
Caption: Predicted key fragmentation pathway for 4-(4-Bromophenyl)oxazole under EI-MS.

Table 4: Predicted Key Fragments in the Mass Spectrum of 4-(4-Bromophenyl)oxazole

m/z (7°Br | 8Br) Proposed Fragment Notes

Molecular ion (M*, M+2), 1:1

2231225 [CoHeBrNO]* ) ) )

Intensity ratio.

) Loss of CO from the molecular

195/197 [CsHeBIN]* )

ion.

Bromophenyl cation, a very
155/ 157 [CeHaBr]*

stable fragment.

] Loss of HCN from the [M-CO]

156/ 158 [C7HsBr]*

fragment.
76 [CeHa]* Benzene cation from loss of Br.

Experimental Protocol: Mass Spectrometry

o Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-
Mass Spectrometry (GC-MS) is ideal. Alternatively, direct insertion probe can be used. For
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soft ionization, Electrospray lonization (ESI) can be used by dissolving the sample in a
suitable solvent like methanol or acetonitrile.

« lonization: Electron lonization (El) at 70 eV is standard for creating fragment patterns for
library matching and structural analysis. ESI would be used to confirm the molecular weight
with minimal fragmentation.

¢ Analysis: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions by
their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) is recommended to
confirm the elemental composition of the molecular ion and key fragments.

Conclusion

The comprehensive spectral analysis of 4-(4-Bromophenyl)oxazole can be achieved through
a combination of *H NMR, 33C NMR, FT-IR, and Mass Spectrometry. The key identifying
features are the characteristic downfield oxazole protons in *H NMR, the distinct isotopic
pattern of the bromine atom in the mass spectrum (M* and M+2 peaks), and the specific C=N
and C-O stretching vibrations in the IR spectrum. This guide provides a robust predictive
framework for researchers to identify, characterize, and verify the purity of this important
heterocyclic compound, ensuring confidence and integrity in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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